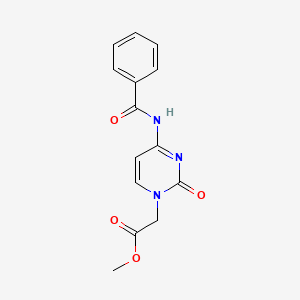
Methyl 2-(4-benzamido-2-oxopyrimidin-1(2H)-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(4-benzamido-2-oxopyrimidin-1(2H)-yl)acetate is an organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a benzamido group attached to a pyrimidine ring, and a methyl ester group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-benzamido-2-oxopyrimidin-1(2H)-yl)acetate typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving urea and β-dicarbonyl compounds under acidic or basic conditions.
Introduction of the Benzamido Group: The benzamido group is introduced via an amide coupling reaction, where a benzoyl chloride reacts with an amine group on the pyrimidine ring.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
化学反应分析
Types of Reactions
Methyl 2-(4-benzamido-2-oxopyrimidin-1(2H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the benzamido group or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
科学研究应用
Methyl 2-(4-benzamido-2-oxopyrimidin-1(2H)-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and biological activity.
Industry: Used in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of Methyl 2-(4-benzamido-2-oxopyrimidin-1(2H)-yl)acetate involves its interaction with specific molecular targets. The benzamido group can form hydrogen bonds with biological macromolecules, while the pyrimidine ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- Methyl 2-(4-amino-2-oxopyrimidin-1(2H)-yl)acetate
- Methyl 2-(4-hydroxy-2-oxopyrimidin-1(2H)-yl)acetate
- Methyl 2-(4-methylamino-2-oxopyrimidin-1(2H)-yl)acetate
Uniqueness
Methyl 2-(4-benzamido-2-oxopyrimidin-1(2H)-yl)acetate is unique due to the presence of the benzamido group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with biological targets, making it a valuable molecule for research and development in various fields.
生物活性
Methyl 2-(4-benzamido-2-oxopyrimidin-1(2H)-yl)acetate, with a CAS number of 172405-13-9, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₃N₃O₄ |
| Molecular Weight | 287.27 g/mol |
| CAS Number | 172405-13-9 |
Synthesis
This compound can be synthesized through various organic chemistry methods involving the reaction of appropriate precursors under controlled conditions. The synthesis typically involves the formation of the pyrimidine ring and subsequent functionalization to introduce the benzamide group.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of benzimidazole and pyrimidine have shown significant cytotoxic effects against various cancer cell lines, including:
- MCF-7 (Breast Cancer)
- A549 (Lung Cancer)
- HeLa (Cervical Cancer)
In one study, certain derivatives exhibited over 90% inhibition of cell growth in MCF-7 cells, indicating strong anticancer activity . The mechanism involves the induction of oxidative stress leading to apoptosis in cancer cells, which is mediated by an increase in reactive oxygen species (ROS) .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound disrupts key signaling pathways involved in cell cycle regulation.
- Induction of Apoptosis : It activates apoptotic pathways through ROS generation, leading to cell death.
- Antioxidant Activity : Some derivatives may exhibit antioxidant properties that modulate cellular oxidative stress levels .
Study on Antitumor Activity
A notable study investigated the antitumor effects of various derivatives, including this compound. The results showed that certain compounds significantly inhibited tumor growth in vivo models, correlating with increased levels of superoxide dismutase and decreased catalase activity, suggesting a shift towards oxidative stress-mediated tumor cell death .
Toxicity Assessment
In addition to efficacy, toxicity assessments were conducted using zebrafish embryos as a model organism. The findings indicated that while some derivatives showed promising anticancer activity, they also exhibited varying degrees of toxicity, necessitating careful evaluation during drug development .
属性
分子式 |
C14H13N3O4 |
|---|---|
分子量 |
287.27 g/mol |
IUPAC 名称 |
methyl 2-(4-benzamido-2-oxopyrimidin-1-yl)acetate |
InChI |
InChI=1S/C14H13N3O4/c1-21-12(18)9-17-8-7-11(16-14(17)20)15-13(19)10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,15,16,19,20) |
InChI 键 |
UTOUVTVKVWBZMU-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CN1C=CC(=NC1=O)NC(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















